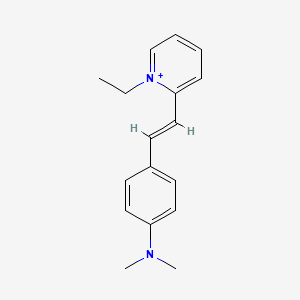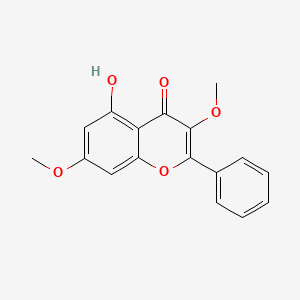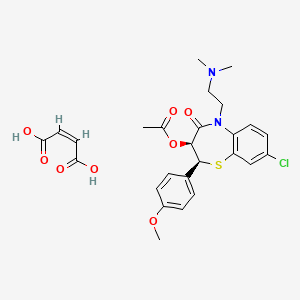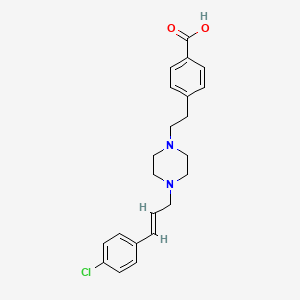
2-(4-Dimethylaminostyryl)-1-ethylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-dimethylaminostyryl)-1-ethylpyridinium is a pyridinium ion.
科学的研究の応用
Fluorescent Probing in Mitochondria
- Mitochondrial Monitoring : The compound serves as a fluorescent monitor for the energetic state of isolated brown-adipose-tissue mitochondria, indicating its potential as a sensitive tool for studying mitochondrial dynamics (Rafael, 1980).
Cellular and Molecular Biology
- Visualization in Cellular Structures : It has been used in the visualization of specific cell types, such as chemosensory neurons in gastropod molluscs, highlighting its utility in cellular biology (Leise, 1996).
- Uptake Mechanisms in Bacteria : Research on Escherichia coli has shown that the uptake of this compound is energized by substrate oxidation and affected by various inhibitors, offering insights into bacterial cell mechanisms (Sedgwick & Bragg, 1992).
Molecular Interactions and Applications
- DNA Binding and Probing : Its derivatives have been studied for their interaction with quadruplex DNA, demonstrating its potential as a DNA-probing agent (Xie et al., 2013).
- Association with Calixarenes : The compound forms complexes with water-soluble calixarenes, which has implications for the understanding of molecular associations (Nishida et al., 1997).
Optical and Nonlinear Optics Applications
- Organic Nonlinear Optical Material : Its derivative has been used in the growth of single crystals for potential optoelectronic applications, showing its significance in material science (Ushasree et al., 2004).
- Fluorescence Enhancement in Biological Macromolecules : The compound has shown enhanced fluorescence in the presence of DNA and proteins, suggesting its use in fluorescence detection and staining (Turkewitsch et al., 1998).
特性
CAS番号 |
42457-53-4 |
|---|---|
分子式 |
C17H21N2+ |
分子量 |
253.36 g/mol |
IUPAC名 |
4-[2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N2/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3/h5-14H,4H2,1-3H3/q+1 |
InChIキー |
VZWMLCVBIUHDKX-UHFFFAOYSA-N |
異性体SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
正規SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
関連するCAS |
3785-01-1 (iodide) |
同義語 |
2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1239678.png)

![[(4E,6Z,8R,9R,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239682.png)

![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)

![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)
![(2S)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide](/img/structure/B1239688.png)




